4-Isocyanato-TEMPO

Description

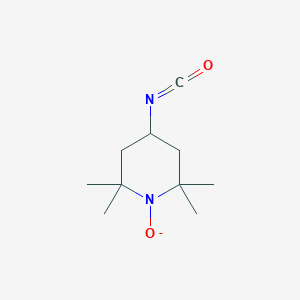

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRLWXVLZEWBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 4-Isocyanato-TEMPO

A Guide to Site-Specific Spin Labeling and Polymer Functionalization

Executive Summary

4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl) represents a critical intersection between "click-like" conjugation chemistry and paramagnetic spectroscopy.[1] Unlike its parent compound TEMPO, which is primarily used as an oxidation catalyst, the 4-isocyanato derivative is engineered as a molecular probe .[1] It features a highly reactive electrophilic isocyanate group capable of forming stable covalent bonds with nucleophiles (hydroxyls, amines, thiols) under mild conditions, while retaining the stable nitroxide radical essential for Electron Paramagnetic Resonance (EPR) studies.[1]

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this compound in polymer science and bioconjugation.[1]

Part 1: Molecular Architecture & Physicochemical Properties

The utility of this compound lies in its dual-functionality: the piperidine ring provides steric protection for the radical, ensuring long-term stability, while the isocyanate group acts as the "warhead" for attachment.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl | |

| CAS Number | 88418-69-3 | Distinct from TEMPO (2564-83-2) |

| Molecular Formula | C₁₀H₁₇N₂O₂[1][2][3][4][5]• | The dot denotes the unpaired electron |

| Molecular Weight | 197.25 g/mol | |

| Appearance | Orange to red crystalline solid | Color intensity correlates with radical purity |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMSO | Incompatible with water/alcohols (hydrolysis risk) |

| Storage | -20°C, Desiccated, Dark | Moisture sensitive (Isocyanate converts to amine) |

| EPR Signal | 1:1:1 Triplet (in solution) | Hyperfine coupling constant ( |

Part 2: Mechanism of Action

The coupling efficiency of this compound relies on the nucleophilic attack of a target molecule (e.g., a polymer chain end or an RNA ribose hydroxyl) upon the isocyanate carbon. This reaction forms a urethane (carbamate) or urea linkage, which is chemically robust and resistant to hydrolysis under physiological conditions.[1]

Reaction Pathway Visualization

The following diagram illustrates the conjugation mechanism and the competing hydrolysis pathway that must be avoided.

Figure 1: Reaction pathway showing the desired urethane formation versus the moisture-induced degradation pathway.[1]

Part 3: Application Protocol (Polymer Grafting)

Scenario: Post-polymerization functionalization of a hydroxyl-terminated polymer (e.g., PEG or Cellulose) to study chain dynamics via EPR.

Critical Pre-requisites

-

Anhydrous Conditions: The isocyanate group reacts with water to form carbamic acid, which decarboxylates to an amine.[1] This "dead" probe will not attach to the polymer but may still generate an EPR signal, confusing data interpretation.[1]

-

Catalysis: Organotin catalysts (e.g., DBTL) are standard, though organic bases (DABCO, TEA) can be used for sensitive biomolecules.[1]

Step-by-Step Methodology

1. Preparation of Reactants[6][7][8]

-

Polymer Drying: Dry the target polymer (1.0 eq of -OH groups) under high vacuum at 60°C for 12 hours to remove physi-sorbed water.[1]

-

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Store over molecular sieves (3Å or 4Å) for 24 hours prior to use.

2. The Coupling Reaction

-

Dissolve the dry polymer in the anhydrous solvent under an inert atmosphere (Nitrogen or Argon).[1]

-

Add This compound (1.2 – 1.5 equivalents relative to -OH groups).[1] The slight excess ensures complete capping of accessible hydroxyls.

-

Add catalyst: Dibutyltin dilaurate (DBTL) (0.1 mol%).[1]

-

Note: For biological samples where tin is toxic, use catalytic Triethylamine (TEA).[1]

-

-

Stir at reflux (40°C for DCM) or 60°C (for THF) for 12–24 hours. Monitor reaction progress via FTIR (see Section 4).

3. Purification (Crucial Step)[1]

-

Precipitation: Pour the reaction mixture into cold diethyl ether or methanol (depending on polymer solubility). The polymer should precipitate, while unreacted this compound remains in solution.[1]

-

Dialysis: If precipitation is inefficient, dialyze against the solvent for 48 hours.

-

Why? Free TEMPO rotates rapidly (isotropic signal), whereas bound TEMPO rotates slowly (anisotropic signal).[1] A mixture of both makes EPR data deconvolution impossible.

Part 4: Characterization & Validation

Validating the success of the reaction requires a multi-modal approach. NMR is often compromised by the radical, making FTIR and EPR the primary tools.

FTIR Spectroscopy (Process Control)

Use FTIR to monitor the consumption of the isocyanate.

-

Start of Reaction: Strong peak at ~2270 cm⁻¹ (-N=C=O stretch).[1]

-

End of Reaction: Disappearance of the 2270 cm⁻¹ peak and appearance/strengthening of the ~1700 cm⁻¹ (C=O urethane) band.

EPR Spectroscopy (Functional Validation)

EPR provides data on the mobility of the label, confirming attachment.

-

Free Label: Sharp, narrow triplet (1:1:1). Rotational correlation time (

) < 0.1 ns.[1] -

Bound Label: Broadened lines, unequal peak heights.[1]

increases (1–10 ns) as the radical tumbles with the bulky polymer chain.

Analytical Workflow Diagram

Figure 2: Analytical workflow for validating this compound functionalization.

Part 5: Safety & Handling (E-E-A-T)[1]

Isocyanate Hazards

The isocyanate moiety is a potent sensitizer . Inhalation or skin contact can lead to severe allergic reactions or asthma-like symptoms.[1]

-

Engineering Controls: Always handle this compound in a fume hood.

-

PPE: Nitrile gloves are generally sufficient for short contact, but double-gloving is recommended due to the compound's solution-phase penetrability.[1]

Radical Stability

While TEMPO is a "stable" radical, it can be reduced to hydroxylamine (EPR silent) by antioxidants (e.g., Vitamin C) or disproportionate in acidic environments.[1]

-

Storage: Store bulk powder at -20°C.

-

Solution: Solutions should be prepared fresh. If storage is necessary, freeze in liquid nitrogen or store at -80°C to prevent signal loss.[1]

References

-

Edwards, T. E., et al. (2001).[1] "Site-specific incorporation of nitroxide spin-labels into internal sites of the TAR RNA; structure-dependent dynamics of RNA by EPR spectroscopy." Journal of the American Chemical Society. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound Technical Data. Retrieved from [Link][1]

-

Schiemann, O., et al. (2003).[1] "Spin Labeling of Oligonucleotides with the Nitroxide this compound." Methods in Enzymology. (Contextual citation for RNA labeling protocols).

-

Sigma-Aldrich (Merck). (n.d.).[1] TEMPO Radical Properties and Handling. (General reference for TEMPO moiety stability).

Sources

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. TEMPO | CAS 2564-83-2 | Stabilized free radical | StressMarq Biosciences Inc. [stressmarq.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Isocyanato-TEMPO: Synthesis, Characterization, and Applications in Advanced Material and Life Sciences

This guide provides a comprehensive technical overview of 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (4-isocyanato-TEMPO), a versatile chemical intermediate that synergizes the unique properties of a stable nitroxide radical with the reactive isocyanate functional group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this molecule in spin labeling, polymer modification, and bioconjugation.

Introduction: The Duality of Reactivity and Stability

This compound is a derivative of the well-known stable free radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The TEMPO moiety, characterized by a sterically hindered nitroxide radical, imparts exceptional stability, making it a powerful tool for a variety of applications, including as a catalyst in organic synthesis and as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The introduction of a highly electrophilic isocyanate (-N=C=O) group at the 4-position of the TEMPO ring transforms it into a versatile building block for covalent modification of a wide range of nucleophile-containing molecules and materials.

The isocyanate group readily reacts with primary and secondary amines to form stable urea linkages and with alcohols to form urethane bonds.[2] This reactivity profile allows for the straightforward incorporation of the TEMPO radical onto polymers, surfaces, and biomolecules, thereby enabling the development of novel functional materials and probes for biomedical research.

Molecular Structure and Core Properties

The chemical structure of this compound combines the rigid piperidine ring of TEMPO with the linear isocyanate group. This unique architecture dictates its chemical behavior and applications.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₇N₂O₂ | [3] |

| Molecular Weight | 197.26 g/mol | [4] |

| CAS Number | 88418-69-3 | [3] |

| Appearance | Red-orange solid | Inferred from TEMPO properties |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Toluene) | Inferred from structure |

Synthesis and Purification of this compound

The most common and efficient synthesis of this compound involves the phosgenation of its precursor, 4-amino-TEMPO. For safety and ease of handling in a laboratory setting, triphosgene (bis(trichloromethyl) carbonate) is a preferred substitute for the highly toxic phosgene gas.[5][6]

Synthesis Workflow

The conversion of the primary amine in 4-amino-TEMPO to an isocyanate using triphosgene is a well-established synthetic transformation.[5][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isocyanates from primary amines using triphosgene.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-amino-TEMPO (1 equivalent) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise to the stirred solution of 4-amino-TEMPO.

-

Base Addition: A solution of a non-nucleophilic base, such as triethylamine (2.2 equivalents), in anhydrous DCM is then added dropwise to the reaction mixture. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| FTIR Spectroscopy | A strong, sharp absorption band between 2250 and 2285 cm⁻¹ is characteristic of the asymmetric stretching of the -N=C=O group.[7][8] |

| ¹H and ¹³C NMR Spectroscopy | Due to the paramagnetic nature of the nitroxide radical, NMR spectra will exhibit broad signals. To obtain high-resolution spectra, a radical scavenger such as phenylhydrazine can be added to the NMR sample to reduce the nitroxide to the corresponding hydroxylamine.[9][10] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (197.26 g/mol ) should be observed.[4] |

| Electron Paramagnetic Resonance (EPR) | The EPR spectrum will show a characteristic three-line signal for the nitroxide radical, with a g-factor close to that of a free electron.[11] |

Reactivity and Applications

The dual functionality of this compound makes it a valuable tool in several scientific domains.

Spin Labeling of Biomolecules

A primary application of this compound is in site-directed spin labeling (SDSL) for EPR studies of biomolecules, particularly nucleic acids.[3] By reacting with amine or hydroxyl groups on a biomolecule, the TEMPO moiety is introduced as a paramagnetic probe. EPR spectroscopy can then be used to obtain information about the structure, dynamics, and environment of the labeled site.

Polymer and Surface Modification

The isocyanate group provides a versatile handle for the covalent attachment of TEMPO to polymer backbones and surfaces.[12] This can be used to:

-

Create TEMPO-functionalized polymers: These polymers have applications as catalysts, in organic radical batteries, and as materials with controlled radical polymerization capabilities.[1][13][14]

-

Modify surfaces: The grafting of TEMPO onto surfaces can alter their physicochemical properties and introduce radical-scavenging or catalytic functionalities.[12][15][16][17]

Drug Delivery Systems

The ability of isocyanates to react with biopolymers makes this compound a candidate for the development of controlled drug release systems.[18][19][20][21] By incorporating the TEMPO moiety into a drug delivery vehicle, the antioxidant properties of the nitroxide radical could provide additional therapeutic benefits by mitigating oxidative stress.[22]

Handling and Safety

Isocyanates are toxic and potent respiratory sensitizers. All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of inhalation, move to fresh air and seek medical attention. In case of skin contact, wash thoroughly with soap and water.

Conclusion

This compound is a powerful and versatile chemical tool that bridges the fields of materials science, polymer chemistry, and biophysics. Its unique combination of a stable nitroxide radical and a highly reactive isocyanate group allows for the straightforward creation of novel functional materials and probes. As research in these areas continues to advance, the demand for well-characterized and readily accessible reagents like this compound is expected to grow, paving the way for new discoveries and applications.

References

-

Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]

-

Liu, M., Zhou, B., Zhou, L., Xie, Z., Li, S., & Chen, L. (2018). Nitroxyl Radical Based Conjugated Microporous Polymers as Heterogeneous Catalysts for Selective Aerobic Alcohol Oxidation. The Royal Society of Chemistry. [Link]

-

Amer, A. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. ResearchGate. [Link]

-

Guo, J., Abdinejad, M., Farzi, A., & Seifitokaldani, A. (2023). Effective Electro-Oxidation of Hydroxymethylfurfural using Electrografted Immobilized Aminoxyl Radical. ResearchGate. [Link]

-

Lendzian, F., et al. (2016). 13 C dynamic nuclear polarization using isotopically enriched 4-oxo-TEMPO free radicals. Magnetic Resonance in Chemistry, 54(12), 962-967. [Link]

-

Chu, X., et al. (2020). TEMPO Functionalized Polymers: Synthesis and Application. ResearchGate. [Link]

-

NIST. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. NIST WebBook. [Link]

-

Wang, C., et al. (n.d.). Synthesis of sulfone-functionalized chroman-4-ones and chromans through the visible-light-induced cascade radical cyclization under transition-metal-free conditions. Supporting Information. [Link]

-

Zhang, Y., et al. (2016). Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups and investigation on their oxidation activity. Polymer Chemistry, 7(34), 5349-5359. [Link]

-

Ionita, P. (2018). EPR spectra of the 4-amino-TEMPO spin label attached to silane-coated... ResearchGate. [Link]

-

Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Specac Ltd. [Link]

-

Cao, G., Zhao, X., & Xiao, R. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research, 550-553, 538-541. [Link]

-

Gafurov, M., et al. (2010). EPR Characterization of a Rigid Bis-TEMPO–Bis-Ketal for Dynamic Nuclear Polarization. Applied Magnetic Resonance, 37(1-4), 505-514. [Link]

-

Yamada, A., et al. (2019). Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. Beilstein Journal of Organic Chemistry, 15, 863-873. [Link]

-

National Center for Biotechnology Information. (n.d.). Tempo. PubChem. [Link]

-

Reddit. (2023). Workup for isocyante synthesis from triphoagene?. r/Chempros. [Link]

-

Tătărîngă, V. N., et al. (2017). Conformational preferences of TEMPO type radicals in complexes with cyclodextrins revealed by a combination of EPR spectroscopy, induced circular dichroism and molecular modeling. Physical Chemistry Chemical Physics, 19(39), 26766-26776. [Link]

-

The Antirrhinum. (n.d.). This compound,Technical grade. The Antirrhinum. [Link]

-

Liu, S., et al. (2016). TEMPO functionalized polymers: Synthesis and applications. Current Organic Chemistry, 20(13), 1389-1403. [Link]

-

Sci-Hub. (n.d.). TEMPO Functionalized Polymers: Synthesis and Applications. Sci-Hub. [Link]

-

Amorcyte Cell. (n.d.). This compound,Technical grade. Amorcyte Cell. [Link]

-

Nishimura, T., et al. (2019). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Polymers, 11(12), 2059. [Link]

- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.

-

Megiel, E. (2017). Surface modification using TEMPO and its derivatives. Advances in Colloid and Interface Science, 250, 158-184. [Link]

-

S, S., & K, A. (2014). Diisocyanate mediated polyether modified gelatin drug carrier for controlled release. Journal of Applied Pharmaceutical Science, 4(1), 1-8. [Link]

-

Smirnova, T. I., & Smirnov, A. I. (2007). Dynamics of the EPR spectra of the 4-amino-TEMPO spin label incubated... ResearchGate. [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]

-

Bellomo, A., et al. (2020). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 18(34), 6694-6699. [Link]

-

Provvedi, F. (2025). TEMPO derivatives in nanocarriers for drug delivery systems with antioxidant activity. POLITesi. [Link]

-

Syno Group. (n.d.). UV-701 - 4-Hydroxy-TEMPO Polymerization Inhibitor for Acrylates. Syno Group. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the isocyanate prepolymer and the resulting samples... ResearchGate. [Link]

-

Lee, S., et al. (2022). Facile Detection of Light-Controlled Radical Scavengers from Natural Products Using In Situ UV-LED NMR Spectroscopy. Molecules, 27(22), 7794. [Link]

-

Nitschke, M., et al. (2007). Surface Modification of Poly(hydroxybutyrate) Films to Control Cell-Matrix Adhesion. Journal of Biomedical Materials Research Part A, 81A(1), 75-85. [Link]

-

White Rose eTheses Online. (n.d.). Chapter 4 TEMPO Decay in Acid at High Temperature. White Rose eTheses Online. [Link]

-

Turgman-Cohen, S., & Genzer, J. (2019). Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy Materials. Coatings, 9(8), 502. [Link]

-

AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. AZoM. [Link]

-

Piancatelli, G., & Leonelli, F. (2006). OXIDATION OF NEROL TO NERAL WITH IODOBENZENE DIACETATE AND TEMPO. Organic Syntheses, 83, 18. [Link]

-

Vidya-mitra. (2018). Types of controlled release systems. YouTube. [Link]

-

Office of Justice Programs. (n.d.). Surface Modification of Poly-(Methyl Methacrylate) for Improved Adsorption of Wall Coating Polymers for Microchip Electrophoresis. Office of Justice Programs. [Link]

-

ResearchGate. (n.d.). Examples of mechanisms of temporal controlled release. ResearchGate. [Link]

Sources

- 1. TEMPO functionalized polymers: Synthesis and applications [ecc.isc.ac]

- 2. Structural design of pyrene-functionalized TEMPO-containing polymers for enhanced electrochemical storage performance - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzene, 1,1'-methylenebis[4-isocyanato- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. azom.com [azom.com]

- 9. rsc.org [rsc.org]

- 10. Facile Detection of Light-Controlled Radical Scavengers from Natural Products Using In Situ UV-LED NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface modification using TEMPO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. TEMPO Functionalized Polymers: Synthesis and Applications / Current Organic Chemistry, 2016 [sci-hub.ru]

- 15. Surface modification of poly(hydroxybutyrate) films to control cell-matrix adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Surface Modification of Poly-(Methyl Methacrylate) for Improved Adsorption of Wall Coating Polymers for Microchip Electrophoresis | Office of Justice Programs [ojp.gov]

- 18. Diisocyanate mediated polyether modified gelatin drug carrier for controlled release - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. CONTROLLED RELEASE - Challenges in Consistent & Predictable Delivery of Drugs Using Oral Controlled Release Technologies [drug-dev.com]

- 22. politesi.polimi.it [politesi.polimi.it]

Introduction: The Strategic Utility of a Functionalized Nitroxide Radical

An In-Depth Technical Guide to 4-isocyanato-TEMPO: Properties, Application, and Protocol for Site-Directed Spin Labeling

In the field of biophysical chemistry and structural biology, the ability to probe the structure, dynamics, and conformational changes of macromolecules is paramount. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful technique for these investigations.[1] Central to this methodology is the use of stable nitroxide radicals, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), which serve as paramagnetic probes.[2] This guide focuses on a key derivative, This compound , a reagent engineered for the covalent attachment of the TEMPO moiety onto biomolecules.

The strategic incorporation of an isocyanate (-N=C=O) group transforms the stable TEMPO radical into a versatile labeling agent. This highly electrophilic group readily reacts with nucleophiles, such as primary amines and hydroxyls, to form stable covalent bonds.[3][4] This reactivity makes this compound an invaluable tool, particularly for labeling nucleic acids like RNA and DNA, enabling researchers to unlock detailed insights into their structure and function.[5][6][7]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its successful storage, handling, and application in experimental workflows. The compound is a red-orange crystalline solid at room temperature.[2][6]

| Property | Value | Source(s) |

| Formal Name | 4-isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy | [6] |

| Molecular Formula | C₁₀H₁₇N₂O₂ | [6] |

| Molecular Weight | 197.26 g/mol | [8][9] |

| CAS Number | 88418-69-3 | [6][8] |

| Appearance | Crystalline Solid | [6] |

| Melting Point | 36 - 38 °C (97 - 100 °F) | |

| Purity | ≥85% (Technical Grade) | [6] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [6] |

Synthesis and Chemical Reactivity

Synthesis Pathway

The most common and established method for synthesizing this compound involves the reaction of its precursor, 4-amino-TEMPO , with diphosgene.[5] This reaction converts the primary amine group into the highly reactive isocyanate functional group. While effective, this synthesis involves hazardous reagents like diphosgene and generates HCl as a byproduct, necessitating careful control of reaction conditions.[4][5] The precursor, 4-amino-TEMPO, is itself typically synthesized from 2,2,6,6-tetramethylpiperidine.[10]

Mechanism of Covalent Labeling

The utility of this compound lies in the electrophilic nature of the isocyanate carbon atom. It readily undergoes nucleophilic attack by functional groups present on biomolecules, most notably primary amines (-NH₂) and hydroxyls (-OH).

-

Reaction with Amines: Forms a highly stable urea linkage. This is the primary reaction used for labeling 2'-amino-modified nucleic acids.[5]

-

Reaction with Hydroxyls: Forms a carbamate (urethane) linkage. This reaction can also occur but is generally less rapid than the reaction with amines.

This reactivity allows for the targeted, covalent attachment of the TEMPO spin label to a specific site on a macromolecule that has been chemically modified to introduce a nucleophilic handle.

Caption: Reaction of this compound with a primary amine.

Experimental Protocol: Post-Synthetic Spin Labeling of RNA

The postsynthetic labeling of 2'-amino-modified RNA is a cornerstone application of this compound for studying nucleic acid dynamics via EPR spectroscopy.[5][6] The following protocol is a self-validating system designed for efficiency and reproducibility.

Objective: To covalently attach this compound to a specific 2'-amino-modified nucleotide within an RNA oligonucleotide.

Materials:

-

2'-amino-modified RNA oligonucleotide, purified (e.g., by HPLC or PAGE)

-

This compound (FW: 197.26 g/mol )

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

HEPES buffer (100 mM, pH 7.5) or similar non-nucleophilic buffer

-

Sodium Acetate (3 M, pH 5.2)

-

Ethanol (100% and 70%), ice-cold

-

Nuclease-free water

-

Microcentrifuge tubes and refrigerated microcentrifuge

-

Gel electrophoresis (e.g., denaturing PAGE) or HPLC system for analysis and purification

Step-by-Step Methodology:

-

Preparation of Reagents:

-

RNA Solution: Resuspend the purified 2'-amino-modified RNA in HEPES buffer to a final concentration of approximately 100-200 µM. Rationale: HEPES is a non-nucleophilic buffer that will not compete with the RNA's amino group for reaction with the isocyanate. The pH of 7.5 ensures the primary amine is deprotonated and thus maximally nucleophilic.

-

Spin Label Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 50 mM). Rationale: The isocyanate group is sensitive to hydrolysis. Using an anhydrous aprotic solvent and preparing the solution fresh minimizes degradation of the reagent.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, add the this compound stock solution to the RNA solution. A 50- to 100-fold molar excess of the spin label over the RNA is typically used.

-

For example, to a 50 µL reaction containing 10 nmol of RNA, add 10-20 µL of the 50 mM spin label stock (500-1000 nmol).

-

Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle mixing. Rationale: The molar excess drives the reaction to completion. Room temperature incubation provides sufficient energy for the reaction without promoting RNA degradation.

-

-

Quenching and Precipitation:

-

Stop the reaction by precipitating the RNA. Add 0.1 volumes of 3 M Sodium Acetate (e.g., 7 µL for a 70 µL reaction).

-

Add 3 volumes of ice-cold 100% ethanol (e.g., 210 µL). Mix thoroughly.

-

Incubate at -20°C for at least 1 hour (or -80°C for 30 minutes) to precipitate the labeled RNA. Rationale: Ethanol precipitation effectively separates the RNA polymer from the unreacted, small-molecule spin label and other reaction components.

-

-

Purification:

-

Centrifuge the mixture at high speed (e.g., >14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the excess spin label.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salts and unreacted label. Centrifuge again for 15 minutes.

-

Repeat the 70% ethanol wash.

-

After the final wash, carefully remove all supernatant and air-dry or speed-vac the pellet for a few minutes. Do not over-dry.

-

Resuspend the purified, spin-labeled RNA pellet in nuclease-free water or an appropriate buffer for analysis. Rationale: Multiple ethanol washes are crucial for removing all traces of the highly paramagnetic, unreacted spin label, which would otherwise interfere with subsequent EPR measurements.

-

-

Validation of Labeling:

-

Confirm successful labeling and assess purity using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The labeled RNA should exhibit a shift in mobility compared to the unlabeled starting material.

-

Quantify the concentration of the labeled product using UV-Vis spectrophotometry at 260 nm.

-

Caption: Experimental workflow for spin-labeling RNA.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. The primary hazards are associated with its corrosive nature and the reactivity of the isocyanate group.

-

Hazard Statements: Causes severe skin burns and eye damage (H314).[11][12] Harmful to aquatic life with long-lasting effects (H412).[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[13] Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Storage: Store locked up in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a highly effective and widely adopted reagent in the toolbox of molecular biophysics. Its specific reactivity, which allows for the stable and site-directed covalent attachment of a paramagnetic probe, has made it instrumental in the study of nucleic acids.[5][7][14] By enabling detailed EPR spectroscopic analysis, it provides researchers with critical data on molecular distances, local dynamics, and conformational changes that are often inaccessible through other structural biology techniques.[1][6] Proper understanding of its properties, reaction mechanism, and handling requirements is essential for leveraging its full potential in advancing our knowledge of complex biological systems.

References

-

Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and... - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Barhate, N., Cekan, P., Drobny, G., & Sigurdsson, S. T. (2015). TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. National Institutes of Health. Retrieved from [Link]

-

This compound,Technical grade - Fernando Amat Bioimaging Research. (n.d.). Retrieved February 10, 2026, from [Link]

-

This compound,Technical grade | Amorcyte Cell. (n.d.). Retrieved February 10, 2026, from [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. (2025, July 10). Retrieved from [Link]

-

CAS No : 88418-69-3 | Product Name : this compound, Technical grade. (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]

-

Lovett, J. E. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 20(12), 22234–22267. [Link]

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]

-

TEMPO SAFETY DATA SHEET - A-1 Products. (n.d.). Retrieved February 10, 2026, from [Link]

-

Safety Data Sheet Tempo | Aztec Chemicals. (2015, March 2). Retrieved from [Link]

-

Zhang, Y., et al. (2024). Advances in Anti-Wrinkle Finishing Agent for Natural Fabrics. Polymers, 16(1), 123. [Link]

-

Ciriminna, R., & Pagliaro, M. (2020). TEMPO and its Derivatives: Synthesis and Applications. ResearchGate. Retrieved from [Link]

-

New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. (n.d.). Glen Research. Retrieved February 10, 2026, from [Link]

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]

-

TEMPO - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Gagliardi, M., et al. (2014). Soft synthesis of isocyanate-functionalised Metal Organic Frameworks. Dalton Transactions, 43(3), 1004-1007. [Link]

-

Tempo | C9H18NO | CID 2724126 - PubChem. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Ciriminna, R., & Pagliaro, M. (2009). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 13(4), 647-652. [Link]

-

Applications of TEMPO in synthesis - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

-

Kurakula, M., & Rao, M. R. P. (2020). Application of coating technology to chronotherapeutic drug delivery systems: Recent publications and patents. Journal of Controlled Release, 328, 43-54. [Link]

Sources

- 1. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TEMPO - Wikipedia [en.wikipedia.org]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-isocyanato TEMPO | 88418-69-3 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. a-1products.com [a-1products.com]

- 13. echemi.com [echemi.com]

- 14. This compound,Technical grade | Fernando Amat Bioimaging Research [fernandoamat.com]

Technical Monograph: 4-Isocyanato-TEMPO

Dual-Function Probe for Spin Labeling and Material Functionalization

Executive Summary

4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl) represents a critical class of heterobifunctional reagents in structural biology and polymer chemistry. Unlike simple spin labels, this compound possesses a highly reactive isocyanate electrophile coupled with a stable nitroxide radical. This dual functionality allows for the covalent attachment of a paramagnetic reporter to nucleophilic sites (hydroxyls, amines, thiols) on biomolecules and polymers under mild conditions, enabling subsequent analysis via Electron Paramagnetic Resonance (EPR) spectroscopy.

This guide serves as a definitive technical resource for researchers utilizing this compound, moving beyond basic product data to address synthesis, stability, and spectroscopic validation.

Physicochemical Profile

The physical state of this compound is often a point of confusion due to its low melting point and tendency to supercool. High-purity samples appear as orange-red crystals, while technical grades may present as viscous oils.

Table 1: Core Physicochemical Properties

| Property | Specification | Notes |

| CAS Number | 88418-69-3 | Distinct from 4-amino-TEMPO (14691-88-4) |

| Molecular Formula | C₁₀H₁₇N₂O₂• | The dot denotes the unpaired electron |

| Molecular Weight | 197.26 g/mol | |

| Appearance | Orange-red crystalline solid | May appear as a viscous oil if impure or supercooled |

| Melting Point | ~35–40 °C | Low melting point requires cold storage to prevent fusion |

| Solubility | Soluble: DCM, Toluene, DMSO, DMFInsoluble/Reactive: Water, Alcohols | Critical: Reacts rapidly with protic solvents |

| Stability | Moisture Sensitive | Hydrolyzes to 4-amino-TEMPO and CO₂ |

Spectroscopic Characterization

Reliable identification of this compound relies on two orthogonal techniques: Infrared (IR) spectroscopy to verify the reactive handle, and EPR to verify the paramagnetic center.

Infrared Spectroscopy (FT-IR)

The isocyanate group (-N=C=O) provides a distinct diagnostic handle.

-

Diagnostic Peak: A strong, sharp absorption band at 2260–2275 cm⁻¹ (asymmetric stretching vibration).

-

Quality Control: The disappearance of this peak correlates directly with the coupling reaction's progress. Appearance of broad bands near 3300–3400 cm⁻¹ indicates hydrolysis (N-H stretching of the urea/amine byproduct).

Electron Paramagnetic Resonance (EPR)

The nitroxide radical exhibits a characteristic three-line hyperfine structure due to the interaction of the unpaired electron (

-

Hyperfine Coupling Constant (

):-

Non-polar solvents (e.g., Toluene): ~

-

Polar solvents (e.g., Water/Buffer): ~

-

-

Rotational Correlation Time (

):-

Free label: Fast tumbling (

), resulting in sharp, equal-intensity lines. -

Bound label: Slow tumbling (

), resulting in line broadening and amplitude reduction, confirming successful conjugation.

-

Reactivity & Mechanism

The utility of this compound lies in its chemoselective reactivity. The isocyanate group acts as a "hard" electrophile, reacting preferentially with primary amines and primary alcohols.

Reaction Pathways

The following diagram illustrates the divergent pathways for this compound. The "Productive Pathway" yields the desired spin-labeled conjugate, while the "Destructive Pathway" (Hydrolysis) destroys the reactive handle.

Figure 1: Divergent reactivity pathways. Note that moisture contamination leads to the formation of a urea dimer, consuming two equivalents of the isocyanate.

Experimental Protocols

Synthesis (Triphosgene Route)

While commercially available, fresh synthesis is often required for critical applications to ensure maximum isocyanate content. This protocol utilizes triphosgene, a safer solid substitute for phosgene.

Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.[1]

-

Preparation: Dissolve 4-amino-TEMPO (1 eq) in anhydrous Dichloromethane (DCM) containing dry Triethylamine (2.2 eq). Cool to 0°C under Argon.

-

Addition: Dissolve Triphosgene (0.35 eq) in DCM and add dropwise to the amine solution over 30 minutes. The stoichiometry is critical (1 mol triphosgene = 3 mol phosgene).

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor IR for the appearance of the 2270 cm⁻¹ peak.

-

Workup: Filter off the triethylamine hydrochloride salt precipitate under inert atmosphere if possible.

-

Purification: Concentrate the filtrate. If necessary, rapid recrystallization from dry hexane/toluene can be performed, but immediate use is recommended.

Labeling of Hydroxyl-Bearing Polymers (e.g., Cellulose/Starch)

Context: Grafting TEMPO onto polysaccharides allows for the study of polymer dynamics in solution.

-

Activation: Dry the polymer thoroughly (vacuum oven, 60°C, 12h) to remove physisorbed water.

-

Solvent System: Suspend/dissolve polymer in anhydrous DMSO or DMF.

-

Catalysis: Add Dibutyltin dilaurate (DBTDL) (0.1 mol%) as a catalyst for the isocyanate-hydroxyl reaction.

-

Conjugation: Add this compound (1.1 eq relative to target hydroxyls).

-

Incubation: Stir at 60°C for 12–24 hours under Argon.

-

Purification: Precipitate the polymer into cold ethanol (excess) to remove unreacted label. Wash extensively (Soxhlet extraction recommended) until the wash solvent shows no EPR signal.

Storage & Stability Guidelines

The primary failure mode for this reagent is hydrolysis.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Troubleshooting Flow

If the labeling efficiency is low, follow this logic:

Figure 2: Troubleshooting logic for low-efficiency conjugation.

References

-

Edwards, T. E., et al. (2001). "Site-specific incorporation of nitroxide spin-labels into internal sites of the TAR RNA; structure-dependent dynamics of RNA by EPR spectroscopy." Journal of the American Chemical Society, 123(7), 1527-1528.[2]

-

Tsai, J. H., et al. (2002).[3] "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, 78, 220.[3] (Foundational method for isocyanate synthesis via triphosgene). Retrieved from [Link][3]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

Sources

Navigating the Nuances of a Bifunctional Spin Label: A Technical Guide to the Stability and Storage of 4-Isocyanato-TEMPO

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and spin labeling for structural biology, 4-isocyanato-TEMPO stands out as a valuable reagent. Its bifunctional nature, combining the stable nitroxide radical of TEMPO with a reactive isocyanate group, allows for the covalent attachment of a paramagnetic probe to nucleophilic residues in biomolecules. However, this very reactivity presents unique challenges regarding its stability and proper storage. This in-depth technical guide, compiled from field-proven insights and established chemical principles, provides a comprehensive framework for understanding and managing the stability of this compound, ensuring its efficacy in your research endeavors.

The Dichotomy of Reactivity and Stability: Understanding the Core Chemistry

The stability of this compound is governed by the interplay of its two key functional groups: the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and the isocyanate group (-N=C=O).

The Robust TEMPO Core

The TEMPO moiety is a well-characterized stable free radical.[1] Its remarkable stability arises from the steric hindrance provided by the four methyl groups flanking the nitroxide radical, which prevents dimerization and other radical-radical quenching reactions.[1] This inherent stability of the radical is crucial for its function as a spin label, as it allows for detection by electron paramagnetic resonance (EPR) spectroscopy over extended periods.

The Highly Electrophilic Isocyanate Group

In stark contrast to the stable TEMPO radical, the isocyanate group is highly electrophilic and susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its utility in labeling, enabling the formation of stable covalent bonds with nucleophiles such as the primary amines of lysine residues or the hydroxyl groups of serine and threonine. However, this reactivity also makes it the primary point of degradation.

Key Degradation Pathways: A Two-Pronged Challenge

The degradation of this compound can be broadly categorized into two main pathways, both revolving around the reactivity of the isocyanate group.

Hydrolysis: The Ubiquitous Threat

The most significant and common degradation pathway is the reaction with water (hydrolysis).[2][3] Isocyanates react readily with even trace amounts of moisture to form an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield a primary amine and carbon dioxide gas.[2]

Reaction with Water: R-N=C=O + H₂O → [R-NH-COOH] (Carbamic acid - unstable) → R-NH₂ (4-amino-TEMPO) + CO₂

This hydrolysis is detrimental for two primary reasons:

-

Loss of Reactivity: The resulting 4-amino-TEMPO is no longer capable of forming the desired covalent bond with the target biomolecule.

-

Pressure Buildup: The evolution of carbon dioxide gas can lead to a dangerous pressure increase in sealed storage containers.[4]

Polymerization: A Chain Reaction of Degradation

In the absence of a nucleophilic target, isocyanates can react with each other in a self-polymerization reaction. This is particularly relevant at elevated temperatures or in the presence of certain catalysts. The dimerization of isocyanates can form uretidinediones, and further reactions can lead to the formation of trimers (isocyanurates) and higher-order oligomers.[5]

Dimerization and Trimerization: 2 R-N=C=O → (R-NCO)₂ (Uretidinedione) 3 R-N=C=O → (R-NCO)₃ (Isocyanurate)

This polymerization leads to the formation of insoluble solids or gels, rendering the reagent unusable.

Recommended Storage Conditions: A Multi-faceted Approach to Preservation

To mitigate these degradation pathways and ensure the long-term viability of this compound, a stringent set of storage conditions must be adhered to.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of all chemical reactions, including hydrolysis and polymerization.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture, the primary driver of hydrolysis.[7] |

| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from light, which can potentially catalyze radical reactions. |

| State | Solid | Minimizes mobility of molecules, reducing the likelihood of polymerization. |

Long-Term Stability: When stored under these optimal conditions, this compound is reported to be stable for at least four years.

Experimental Protocols: Best Practices for Handling and Use

Given its reactive nature, handling this compound requires meticulous attention to detail to prevent premature degradation and ensure experimental success.

Protocol 1: Aliquoting and Handling the Solid Reagent

Objective: To safely dispense the required amount of this compound while minimizing exposure to atmospheric moisture.

Materials:

-

Stock vial of this compound

-

Dry, inert gas source (Argon or Nitrogen) with a needle adapter

-

Dry, clean microcentrifuge tubes or small vials

-

Spatula (pre-dried in an oven and cooled in a desiccator)

-

Glove box or a glove bag (highly recommended)

Procedure:

-

Equilibration: Allow the stock vial of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If a glove box is available, perform all subsequent steps within this controlled environment. If not, create a positive pressure of inert gas over the stock vial by inserting a needle connected to the gas line through the septum of the cap.

-

Dispensing: Quickly open the vial and use the pre-dried spatula to transfer the desired amount of the solid to a pre-weighed, dry microcentrifuge tube.

-

Sealing: Immediately and tightly seal both the stock vial and the aliquot tube. Purge the headspace of both containers with inert gas before final sealing if possible.

-

Storage of Aliquot: Store the aliquot under the same recommended conditions as the stock vial (-20°C, under inert gas).

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a solution of this compound in an appropriate anhydrous solvent for immediate use in a labeling reaction.

Materials:

-

Aliquot of this compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)

-

Dry, gas-tight syringe

-

Reaction vessel under an inert atmosphere

Procedure:

-

Solvent Selection: Choose a high-purity, anhydrous, and amine-free solvent. The presence of nucleophilic impurities in the solvent will lead to rapid degradation of the isocyanate.

-

Inert Environment: Ensure the reaction vessel where the solution will be used is under a positive pressure of an inert gas.

-

Dissolution: Using a dry syringe, add the desired volume of anhydrous solvent to the vial containing the pre-weighed this compound.

-

Mixing: Gently vortex or swirl the vial to dissolve the solid completely.

-

Immediate Use: Use the freshly prepared solution immediately. Do not store solutions of this compound, as the isocyanate group will degrade over time, even in anhydrous solvents.

Visualization of Key Concepts

Logical Flow of Stability Considerations

Caption: Key factors influencing the stability of this compound.

Experimental Workflow for Handling

Caption: Recommended workflow for handling this compound.

Conclusion: A Synthesis of Vigilance and Understanding

The successful application of this compound as a spin-labeling reagent is critically dependent on a thorough understanding of its inherent chemical instability and the implementation of rigorous handling and storage protocols. By recognizing the dual nature of this molecule – the robust TEMPO radical and the highly reactive isocyanate – researchers can take the necessary precautions to preserve its integrity. The core principles of maintaining a cold, dry, and inert environment are paramount. Adherence to the detailed protocols outlined in this guide will empower scientists and drug development professionals to harness the full potential of this compound, ensuring the generation of reliable and reproducible data in their critical research.

References

-

Cayman Chemical. 4-isocyanato TEMPO (CAS Number: 88418-69-3).

-

EG Chemistry - IIT JEE & NEET. (2023, October 12). Compare stability of Resonating Structures of isocyanate example-3 || EG Chemistry IIT JEE & NEET. YouTube.

-

How to Safely Handle Isocyanates? (2025, August 14). LinkedIn.

-

Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?

-

IChemE. Safety aspects of handling isocyanates in urethane foam production.

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.

-

SafeWork NSW. Isocyanates technical fact sheet.

-

Wikipedia. Isocyanide.

-

Poliuretanos. 1.2.1 - Isocyanate Reactions.

-

Wikipedia. Isocyanate.

-

Szabo-Scandic. 4-Amino-TEMPO, free radical.

-

Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask.

-

Biomol.com. 4-isocyanato TEMPO | CAS 88418-69-3 | TargetMol.

-

Sigma-Aldrich. 4-isocyanato TEMPO | 88418-69-3.

-

Wikipedia. TEMPO.

-

YouTube. (2014, October 8). Isocyanate.

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry.

-

RSC Publishing. Catalyzed reaction of isocyanates (RNCO) with water.

Sources

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. How to Safely Handle Isocyanates? [enuochem.com]

- 5. poliuretanos.net [poliuretanos.net]

- 6. 4-isocyanato TEMPO | CAS 88418-69-3 | TargetMol | Biomol.com [biomol.com]

- 7. icheme.org [icheme.org]

Operational Mastery of 4-Isocyanato-TEMPO: From Safety to Synthesis

Part 1: The Dual-Function Probe

4-Isocyanato-TEMPO (4-Isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl) represents a critical intersection between organic reactivity and spectroscopic reporting.[1] Unlike passive dyes, this molecule is a reactive probe .[2][1]

-

The "Hook" (Isocyanate -N=C=O): A highly electrophilic handle that covalently ligates to nucleophiles (amines, hydroxyls, thiols) on target biomolecules or polymers.[2][1]

-

The "Beacon" (Nitroxide Radical N-O•): A stable free radical that serves as a reporter for Electron Paramagnetic Resonance (EPR) spectroscopy.[2][1]

Strategic Utility:

Researchers utilize this probe not merely to "tag" a molecule, but to interrogate its local dynamics .[2][1] Because the TEMPO moiety is rigid, its rotational correlation time (

Part 2: Physicochemical & Safety Profile (The Elevated SDS)

Standard Safety Data Sheets (SDS) often list generic hazards.[2][1] The table below synthesizes specific data points required for experimental design with critical safety implications.

| Parameter | Data | Operational Implication |

| CAS Number | 88418-69-3 | Use this specific CAS for ordering.[3] (Note: 84710-88-3 is often cross-referenced but 88418-69-3 is the standard for the isocyanate).[1] |

| Formula / MW | Essential for calculating stoichiometric equivalents (typically 1.1–1.5 eq.[1] used in labeling).[2][1][4][5][6] | |

| Appearance | Orange to Red crystalline solid | Visual indicator of purity. Darkening or liquefaction indicates decomposition.[2][1] |

| Solubility | DMF, DMSO (~30 mg/mL), EtOH | Critical: Must be dissolved in anhydrous polar aprotic solvents (DMF/DMSO) for reaction.[2][1] |

| Moisture Sensitivity | HIGH (Hydrolytic Instability) | Reacts with water to form the amine (4-amino-TEMPO) and CO₂, killing reactivity.[2][1] |

| Key Hazards | Respiratory Sensitizer (H334) | Do not weigh on an open bench. Inhalation can cause irreversible asthma-like sensitization.[1] |

Risk Mitigation Strategy

-

Engineering Control: All handling of the solid must occur in a fume hood or glovebox .

-

PPE: Double nitrile gloves (isocyanate penetration resistance), lab coat, and safety glasses.[2][1]

-

Deactivation: Spills should be treated with 90% water / 10% ethanol solution to hydrolyze the isocyanate into the safer amine form.

Part 3: Strategic Handling & Storage Protocol

The primary cause of experiment failure with this compound is moisture contamination prior to reaction.[1] The isocyanate group will scavenge atmospheric water, converting the reactive probe into an inert urea dimer.[2][1]

Workflow: The "Cold Chain" to Reactor

The following logic flow ensures the integrity of the probe from storage to solubilization.

Figure 1: Critical handling path to prevent hydrolysis of the isocyanate group.[1]

Part 4: Synthetic Application Workflows

Scenario A: Labeling RNA/DNA (2'-Amino Modification)

Target: 2'-amino groups on oligonucleotides.[1][7] Mechanism: Formation of a Urea linkage. Catalysis: Uncatalyzed (Amines are sufficiently nucleophilic).[2][1]

Protocol:

-

Prepare RNA: Dissolve 2'-amino-modified RNA in Borate Buffer (pH 8.0).

-

Prepare Probe: Dissolve this compound in anhydrous DMF (100 mM stock).

-

Reaction: Add Probe solution to RNA (Target 10-fold molar excess of Probe). Final solvent ratio should be 50% Buffer / 50% DMF to ensure solubility of the organic probe.

-

Incubation: 2–4 hours at 25°C or 37°C.

-

Purification: Ethanol precipitation is required to remove free TEMPO.[2][1]

Scenario B: Grafting onto Polymers (Cellulose/Polyurethanes)

Target:[1] Hydroxyl (-OH) groups.[1][8] Mechanism: Formation of a Urethane (Carbamate) linkage.[1] Catalysis:Dibutyltin Dilaurate (DBTL) is the gold standard, though Zirconium chelates are greener alternatives.[2][1]

Protocol:

-

Drying: The polymer substrate must be rigorously dried (vacuum oven) to remove adsorbed water.[1]

-

Solvent: Suspend/dissolve polymer in anhydrous DMSO or DMF.[2][1]

-

Catalyst: Add DBTL (0.1 mol% relative to isocyanate).

-

Reaction: Add this compound (1.2 equivalents per target -OH). Heat to 60–70°C under Argon.

-

Quenching: Add excess Methanol to scavenge remaining isocyanate.[2][1]

Figure 2: Divergent synthetic pathways based on nucleophile selection.[1]

Part 5: Validation (EPR Spectroscopy)

How do you confirm the reaction worked? You cannot rely solely on Mass Spectrometry due to the radical nature. EPR is the self-validating standard.[1]

The Principle:

-

Free Probe: Tumbles rapidly in solution.[2][1] Spectrum = 3 sharp, narrow lines.[2][1]

-

Bound Probe: Motion is restricted by the macromolecule. Spectrum = Broadened lines, unequal peak heights.[2][1]

Key Parameters to Measure:

| Parameter | Symbol | Typical Value (Free) | Typical Value (Bound) |

| Hyperfine Splitting | ~17.0 Gauss (Water) | ~16.8 Gauss (Slight decrease) | |

| Rotational Correlation | < 0.1 ns (Fast) | > 1.0 ns (Slow) | |

| Line Shape | - | Isotropic (Sharp) | Anisotropic (Broad) |

Success Criteria: If your post-purification EPR spectrum still shows three sharp, equal-height lines, the labeling failed or you failed to wash away the free probe.[2][1] A successful graft must show spectral broadening.[2][1]

Part 6: References

-

Edwards, T. E., et al. (2001).[2][1][6] Site-specific incorporation of nitroxide spin-labels into internal sites of the TAR RNA; structure-dependent dynamics of RNA by EPR spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Werner, B. (n.d.).[2][1] Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link][2][1]

-

Safe Work Australia. (n.d.).[2][1] Guide to Handling Isocyanates. Retrieved from [Link]

Sources

- 1. TEMPO - Wikipedia [en.wikipedia.org]

- 2. TEMPO CAS#: 2564-83-2 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. paintistanbulcongress.com [paintistanbulcongress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. snorrisi.hi.is [snorrisi.hi.is]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-isocyanato-TEMPO Electron Paramagnetic Resonance (EPR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Stable Radical in Unraveling Molecular Dynamics

In the landscape of biophysical characterization and materials science, the ability to probe molecular motion, structure, and environment at a local level is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with Site-Directed Spin Labeling (SDSL), has emerged as a powerful technique for these investigations.[1][2] At the heart of this methodology is the spin label—a stable paramagnetic molecule covalently attached to a site of interest. Among the most versatile and widely used spin labels is 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-isocyanato-TEMPO.

This technical guide provides an in-depth exploration of the EPR spectrum of this compound, from the fundamental principles governing its spectral features to its practical application in SDSL for studying proteins and other macromolecules.[3][4] We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts to empower researchers in leveraging this robust analytical tool.

Part 1: Fundamentals of Nitroxide EPR Spectroscopy

The characteristic EPR spectrum of this compound, like other nitroxide radicals, arises from the interaction of an unpaired electron with the surrounding magnetic fields.[5] The unpaired electron is primarily localized in a 2pπ orbital between the nitrogen and oxygen atoms of the N-O group.[5] The shape and features of the EPR spectrum are dictated by two main phenomena: the electron Zeeman interaction and the hyperfine interaction.

-

Electron Zeeman Interaction: In the presence of an external magnetic field (B₀), the unpaired electron's magnetic moment aligns either parallel or anti-parallel to the field, creating two energy levels. The energy separation is described by the g-factor, a tensor quantity that is orientation-dependent.

-

Hyperfine Interaction: The unpaired electron also interacts with the magnetic moment of the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction, known as hyperfine coupling, splits each of the two electron spin states into three sub-levels, corresponding to the nitrogen nuclear spin states m_I = +1, 0, -1.[6]

This coupling results in the fundamental three-line pattern characteristic of nitroxide radicals in solution.[5][6] The spacing between these lines is the isotropic hyperfine coupling constant, A_iso.

Caption: Energy level diagram for a nitroxide radical showing Zeeman and hyperfine splitting.

Part 2: The EPR Spectrum of this compound in Different Environments

The true power of this compound as a probe lies in the sensitivity of its EPR lineshape to its rotational motion. This motion is, in turn, dictated by the local environment.

Isotropic Spectrum (Fast Tumbling Regime)

In a low-viscosity solvent, the TEMPO molecule tumbles rapidly and isotropically. This rapid motion averages out the orientation-dependent (anisotropic) contributions of the g-factor and hyperfine interactions. The result is a sharp, well-resolved three-line spectrum where the lines are of nearly equal height.[7] From this spectrum, one can directly measure the isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso). The value of A_iso is sensitive to solvent polarity; it increases in more polar, protic solvents due to hydrogen bonding with the N-O group.[8]

Anisotropic Spectrum (Rigid Limit)

In a frozen solution or when rigidly attached to a very large, slow-tumbling macromolecule, the nitroxide radicals are fixed in all possible orientations relative to the external magnetic field. This "powder spectrum" is broad and complex, reflecting the anisotropy of the g and A tensors.[9] Instead of single g_iso and A_iso values, the spectrum is described by the principal components of these tensors (g_xx, g_yy, g_zz and A_xx, A_yy, A_zz). The outermost features of this spectrum correspond to the parallel component of the hyperfine tensor (A_zz, often denoted A_∥).

Intermediate Motional Regime

This is the most informative regime for studying macromolecular dynamics. When the rotational motion of the spin label is on the timescale of the EPR experiment (nanoseconds), the lineshape is highly sensitive to the rate and geometry of this motion.[10] As the motion of the spin label becomes more restricted, the high-field line (m_I = -1) broadens more significantly than the central line, and the overall spectral width increases.[10] This lineshape can be analyzed and simulated to extract a rotational correlation time (τ_c), which quantifies the mobility of the spin label.[5] A longer τ_c indicates a more restricted, less mobile environment.

Part 3: Methodology for Acquiring and Analyzing the EPR Spectrum

Experimental Protocol: Sample Preparation and Data Acquisition

Acquiring a high-quality EPR spectrum requires careful sample preparation and instrument setup.

1. Sample Preparation:

- Solvent Selection: Choose a solvent that readily dissolves this compound and is appropriate for the system under study. For room temperature measurements, solvents like toluene, chloroform, or ethanol are common.[11] For protein labeling, aqueous buffers are used.

- Concentration: Prepare a stock solution of this compound (e.g., 1-10 mM). For analysis, a final concentration of 50-200 µM is typically sufficient. High concentrations (>1 mM) can lead to line broadening due to spin-spin interactions.

- Degassing (Optional but Recommended): Dissolved oxygen can broaden the EPR signal. For high-resolution measurements, degas the sample by bubbling with an inert gas like nitrogen or argon, or by several freeze-pump-thaw cycles.

- Sample Loading: Carefully transfer the solution into a standard EPR sample tube (e.g., a quartz capillary tube) without introducing bubbles.

2. EPR Spectrometer Setup (Typical X-band CW-EPR): The following table provides a starting point for typical continuous-wave (CW) EPR parameters. These may need to be optimized for the specific sample and instrument.

| Parameter | Typical Value | Rationale / Explanation |

| Microwave Frequency | ~9.5 GHz (X-band) | Standard frequency for most commercial EPR spectrometers.[12] |

| Microwave Power | 0.5 - 2 mW | Use low power to avoid saturation of the signal, which distorts the lineshape. |

| Modulation Frequency | 100 kHz | A standard setting that provides a good signal-to-noise ratio. |

| Modulation Amplitude | 0.5 - 1.0 Gauss | Should be less than the narrowest peak-to-peak linewidth to avoid signal distortion. |

| Sweep Width | 100 - 150 Gauss | Sufficient to capture the full three-line spectrum of a nitroxide. |

| Conversion Time | 20 - 40 ms | The time spent acquiring data at each point in the magnetic field sweep. |

| Time Constant | 10 - 20 ms | A filter to reduce noise; should generally be less than the conversion time. |

| Number of Scans | 1 - 16 | Signal averaging to improve the signal-to-noise ratio. |

Data Analysis

Once acquired, the first-derivative EPR spectrum can be analyzed. For a simple isotropic spectrum, g_iso is determined from the center of the spectrum, and A_iso is the distance (in Gauss) between the first and second or second and third lines. For more complex spectra in the intermediate motional regime, sophisticated computer simulations are required to extract quantitative dynamic information.[9]

Part 4: Application in Site-Directed Spin Labeling (SDSL)

A primary application of this compound is in SDSL to study the structure and dynamics of biomolecules, particularly proteins and nucleic acids.[13][14][15]

Reaction Chemistry

The isocyanate (-N=C=O) group of this compound is highly reactive towards nucleophilic groups. It readily reacts with primary amines, such as the ε-amino group of a lysine residue or the N-terminus of a protein, to form a stable urea linkage.[13] It can also react with hydroxyl groups, for instance, at the 2'-position of RNA.[4] This covalent attachment positions the TEMPO moiety as a reporter on the local environment of that specific site.

Experimental Workflow

The SDSL process involves a series of well-defined steps, from molecular biology to spectroscopic analysis.

Caption: A typical experimental workflow for Site-Directed Spin Labeling (SDSL) EPR.

Interpreting Spectra of Labeled Proteins

The EPR lineshape of the attached this compound provides a wealth of information:

-

Mobility: A sharp, three-line spectrum indicates the label is in a highly flexible, solvent-exposed region, such as a loop or terminus. A broad, restricted spectrum suggests the label is in a more structured environment, like an α-helix or β-sheet, or is involved in tertiary contacts.[10][16]

-

Conformational Changes: Changes in protein conformation, induced by ligand binding, pH changes, or temperature, can alter the local environment of the spin label. These changes are directly reflected as changes in the EPR lineshape, allowing for the characterization of functional dynamics.[2][7]

-

Solvent Accessibility: The accessibility of the spin label to paramagnetic broadening agents (e.g., metal complexes) added to the solvent can be measured to determine whether the labeled site is on the protein surface or buried within the core.

Conclusion

This compound is a remarkably informative probe for Electron Paramagnetic Resonance spectroscopy. Its stable radical nature and the sensitivity of its EPR lineshape to nanosecond timescale motions make it an indispensable tool for researchers. From fundamental studies of molecular tumbling in solution to advanced applications in site-directed spin labeling of complex biomolecules, a thorough understanding of its spectral properties is key to unlocking detailed insights into molecular structure, dynamics, and function. This guide provides the foundational knowledge and practical considerations necessary for the successful application of this powerful technique in research and development.

References

-

Columbus, L., & Hubbell, W. L. (2011). Structure and dynamics of a conformationally constrained nitroxide side chain and applications in EPR spectroscopy. Proceedings of the National Academy of Sciences, 108(37), 15277-15282. [Link]

-

Altenbach, C., & Budil, D. E. (2023). Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. Methods in Enzymology. [Link]

-

Chemistry LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. [Link]

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]

-

Srivastava, M., & Laptenok, S. P. (2020). The origin of the nitroxide EPR lineshape. ResearchGate. [Link]

-

ResearchGate. (n.d.). Different EPR spectra of nitroxide-labelled proteins. [Link]

-

Frim, R., & Goldfarb, D. (2007). Nitroxide Radicals as Hydrogen Bonding Acceptors. An Infrared and EPR Study. ResearchGate. [Link]

-

Kokorin, A. I. (2011). EPR Spectroscopy of Mercury-Organic Compounds with Nitroxide Radicals. ResearchGate. [Link]

-

YouTube. (2020). ESR EPR Spectra of free radicals number of lines spin spin splitting methyl, nitroxide, p-semiquinone anion radical. [Link]

-

Sigurdsson, S. T., et al. (2014). Preparation of the spin-labeling reagent, 4-isocyanato TEMPO (2), and the subsequent coupling to 2'-amino-modified oligonucleotides. ResearchGate. [Link]

-

Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. Protein Science, 20(8), 1446-1456. [Link]

-

Tsortou, E., & Gkeka, P. (2019). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Organic & Biomolecular Chemistry, 17(36), 8328-8340. [Link]

-

Potenza, E., & Sahoo, B. (2020). EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility. Archives of Biochemistry and Biophysics, 684, 108323. [Link]

-

Ionita, G. (2010). EPR and solvent data. ResearchGate. [Link]

-

Stokes, D. L., et al. (2015). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1329, 239-257. [Link]

-

Chemistry LibreTexts. (2022). 4.8: EPR Spectroscopy. [Link]

-

Gafurov, M., et al. (2010). EPR Characterization of a Rigid Bis-TEMPO–Bis-Ketal for Dynamic Nuclear Polarization. Applied Magnetic Resonance, 37(1-4), 505-514. [Link]

-

Bottle, S. E., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Organic & Biomolecular Chemistry, 9(13), 4870-4879. [Link]

-

ResearchGate. (n.d.). EPR spectra of a mixture of (A) 4-amino TEMPO 2 and (B) carboxylic acid. [Link]

-

Jo, J., et al. (2021). Electron Paramagnetic Resonance Spectroscopy Protocol for Analysis of Free Radicals in Zebrafish. Journal of Visualized Experiments, (167), e62070. [Link]

-

Bottle, S. E., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Physical Chemistry Chemical Physics, 13(25), 11955-11964. [Link]

-

The University of Manchester. (n.d.). EPR Spectroscopy. [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

Wikipedia. (n.d.). 4-Hydroxy-TEMPO. [Link]

-

Powell, D. (2018). RT standards for quantitative EPR? ResearchGate. [Link]

Sources

- 1. EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Site-directed spin labeling of a genetically encoded unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pnas.org [pnas.org]

Solubility of 4-Isocyanato-TEMPO in Organic Solvents: An In-depth Technical Guide

Introduction

4-Isocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as 4-isocyanato-TEMPO, is a unique bifunctional molecule of significant interest to researchers in chemistry, materials science, and drug development. It synergistically combines the stable nitroxide radical properties of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with the reactive isocyanate functional group. This structure allows for its use as a spin-labeling agent, a building block for functional polymers, and a modifier for biomolecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, enabling precise control over reaction conditions, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility profile of this compound in a range of common organic solvents. It delves into the underlying chemical principles governing its solubility, offers quantitative data where available, and presents a robust experimental protocol for the accurate determination of its solubility, tailored to address the compound's specific chemical nature.

Molecular Structure and its Influence on Solubility